

Application Notes and Protocols: Synthesis of 4,5-Dibromopyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

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Abstract

This document provides a detailed protocol for the synthesis of **4,5-Dibromopyridazin-3(2H)-one**, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the preparation of mucobromic acid from furfural, followed by a cyclization reaction with hydrazine hydrate to yield the target compound. This protocol includes comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Introduction

4,5-Dibromopyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of two bromine atoms on the pyridazinone ring offers reactive sites for further functionalization, making it a versatile building block for the synthesis of a wide range of biologically active molecules. This document outlines a reliable and reproducible method for its laboratory-scale synthesis.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance
Furfural	C ₅ H ₄ O ₂	96.08	-36.5	Colorless to yellow liquid
Bromine	Br ₂	159.81	-7.2	Reddish-brown liquid
Mucobromic Acid	C ₄ H ₂ Br ₂ O ₃	257.87	124–125	Colorless crystals
Hydrazine Hydrate	H ₆ N ₂ O	50.06	-51.7	Colorless fuming liquid
4,5-Dibromopyridazin-3(2H)-one	C ₄ H ₂ Br ₂ N ₂ O	253.88	~218 (decomposes)	Powder to crystal[1]

Experimental Protocols

Step 1: Synthesis of Mucobromic Acid from Furfural

This procedure is adapted from established methods for the oxidation and bromination of furfural.[2]

Materials:

- Furfural (freshly distilled)
- Bromine
- Deionized water
- Sodium bisulfite
- Decolorizing carbon
- Ice

Equipment:

- 2-L three-necked round-bottomed flask
- Dropping funnel
- Thermometer
- Mechanical stirrer
- Reflux condenser
- Distillation apparatus
- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks

Procedure:

- In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of 50 g (0.52 mol) of freshly distilled furfural and 500 mL of water is vigorously stirred.
- The flask is immersed in an ice bath to cool the mixture.
- While maintaining the temperature below 5 °C, 450 g (2.81 moles) of bromine is added dropwise from the dropping funnel.[2]
- After the addition is complete, the dropping funnel and thermometer are replaced with a reflux condenser. The mixture is then heated to boiling and refluxed for 30 minutes.
- Following reflux, the apparatus is set up for distillation to remove excess bromine. Distillation is continued until the distillate is nearly colorless.[2]
- The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath.

- The solid residue is cooled in an ice bath and triturated with 30–50 mL of ice water.
- A small amount of sodium bisulfite solution is added to decolorize the mixture.
- The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water.
- For purification, the crude product (approximately 125-132 g) is dissolved in about 110 mL of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes, filtered while hot, and the filtrate is cooled to 0–5 °C to crystallize the pure mucobromic acid.
- The colorless crystals of mucobromic acid are collected by filtration. The expected yield is between 100–112 g (75–83%).[\[2\]](#)

Step 2: Synthesis of 4,5-Dibromopyridazin-3(2H)-one from Mucobromic Acid

This procedure is based on the known reaction of mucohalic acids with hydrazine to form dihalogenated pyridazinones.[\[1\]](#)

Materials:

- Mucobromic acid (from Step 1)
- Hydrazine hydrate (80-100%)
- Aqueous acidic solution (e.g., dilute HCl or H₂SO₄)
- Deionized water
- Ice

Equipment:

- Round-bottomed flask
- Reflux condenser

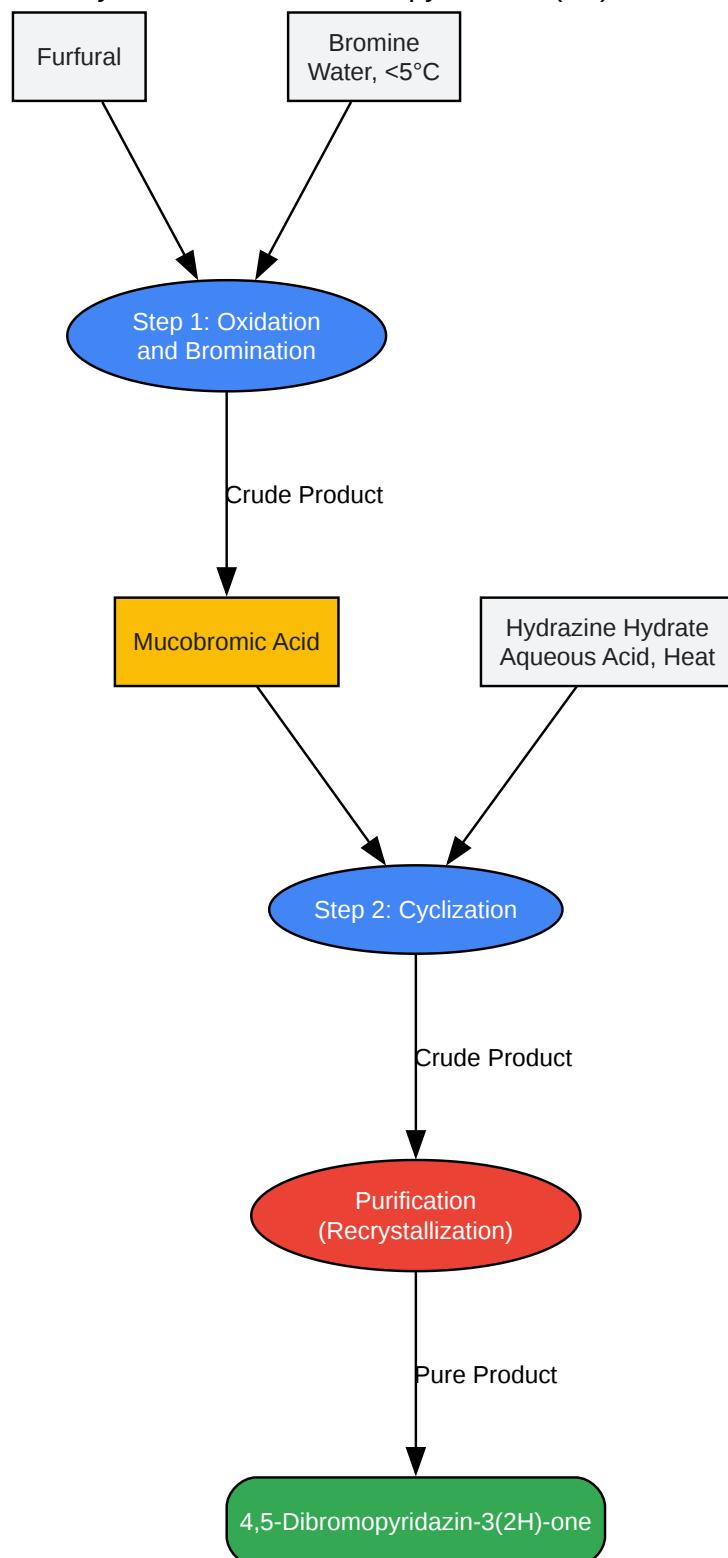
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve a known quantity of mucobromic acid in an aqueous acidic solution.
- An equimolar or slight excess of hydrazine hydrate is carefully added to the solution.
- The reaction mixture is heated to an elevated temperature (e.g., reflux) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath to precipitate the product.
- The solid product is collected by suction filtration and washed with cold water.
- The crude **4,5-Dibromopyridazin-3(2H)-one** can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product as a crystalline solid.

Synthesis Workflow

Synthesis of 4,5-Dibromopyridazin-3(2H)-one

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **4,5-Dibromopyridazin-3(2H)-one**.

Concluding Remarks

The described two-step synthesis provides a clear and effective method for obtaining **4,5-Dibromopyridazin-3(2H)-one**. This protocol is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications. Adherence to standard laboratory safety procedures is essential when handling the reagents involved, particularly bromine and hydrazine hydrate.

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